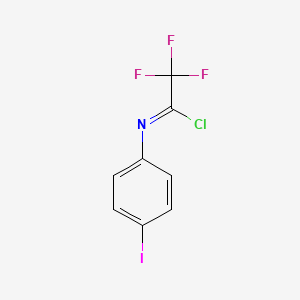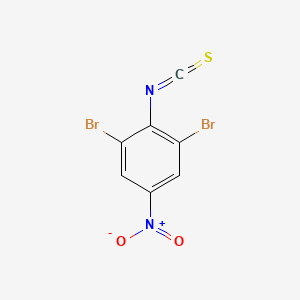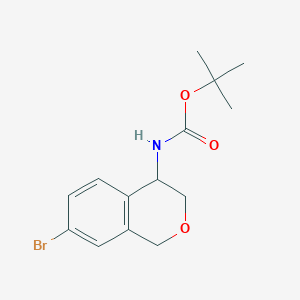
1-(Dichloromethyl)-2,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dichloromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of a dichloromethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 3 positions
准备方法
The synthesis of 1-(Dichloromethyl)-2,3-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with dichloromethane in the presence of a strong base such as sodium hydroxide. This reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反应分析
1-(Dichloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, resulting in the formation of 2,3-dimethoxytoluene.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Major products formed from these reactions include 2,3-dimethoxybenzoic acid, 2,3-dimethoxybenzaldehyde, and 2,3-dimethoxytoluene.
科学研究应用
1-(Dichloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into enzyme specificity and activity.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its structural features may contribute to the design of novel therapeutic agents.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials. Its reactivity and stability are advantageous in various industrial processes.
作用机制
The mechanism by which 1-(Dichloromethyl)-2,3-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The compound’s methoxy groups may also play a role in modulating its reactivity and interactions with biological molecules.
相似化合物的比较
1-(Dichloromethyl)-2,3-dimethoxybenzene can be compared with similar compounds such as dichloromethane and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines. While dichloromethane is a simple chlorinated solvent, this compound has additional functional groups that enhance its reactivity and potential applications. The presence of methoxy groups distinguishes it from other dichloromethyl-substituted compounds, providing unique chemical and biological properties.
Similar compounds include:
- Dichloromethane
- 1-Dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines
- α,α-Dichloromethyl methyl ether
属性
分子式 |
C9H10Cl2O2 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC 名称 |
1-(dichloromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,9H,1-2H3 |
InChI 键 |
DJZZMOQLXGGOHR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)



![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)




![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
